

Ddr1-IN-1: A Synergistic Partner in Combination Cancer Therapy

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Compound of Interest

Compound Name: Ddr1-IN-1

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A detailed guide for researchers on the synergistic effects of the Discoidin Domain Receptor 1 (DDR1) inhibitor, **Ddr1-IN-1**, with other anticancer agents. This report compiles experimental data, outlines methodologies, and visualizes key cellular pathways to support further investigation into combination cancer therapies.

The Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a significant target in oncology. Its involvement in tumor progression, metastasis, and chemoresistance makes it a compelling candidate for therapeutic intervention. The small molecule inhibitor, **Ddr1-IN-1**, has demonstrated potent and selective inhibition of DDR1.^{[1][2][3][4][5]} This guide provides a comparative analysis of the synergistic effects observed when **Ddr1-IN-1** and other DDR1 inhibitors are combined with various classes of cancer drugs, supported by experimental findings.

Quantitative Analysis of Synergistic Effects

The efficacy of combining **Ddr1-IN-1** or other DDR1 inhibitors with various anti-cancer drugs has been evaluated in several pre-clinical studies. The following tables summarize the quantitative data from these studies, highlighting the synergistic potential in different cancer types.

Table 1: In Vitro Efficacy of **Ddr1-IN-1** and its Analogs

Compound	Target	IC50 (nM)	Cell Line	Assay	Reference
Ddr1-IN-1	DDR1	105	Cell-free	Enzymatic Kinase Assay	[1] [2] [3] [4]
DDR2	413	Cell-free	Enzymatic Kinase Assay	[2] [4]	
DDR1 Autophosphorylation	86	U2OS	Western Blot	[1] [2] [3]	
Ddr1-IN-2	DDR1	47	Cell-free	Enzymatic Kinase Assay	[3] [4]
DDR2	145	Cell-free	Enzymatic Kinase Assay	[3] [4]	
DDR1 Autophosphorylation	9	U2OS	Western Blot	[3]	

Table 2: Synergistic Combinations of DDR1 Inhibitors with Other Cancer Drugs

DDR1 Inhibitor	Combination Drug	Cancer Type	Key Findings	Reference
Ddr1-IN-1	GSK2126458 (PI3K/mTOR inhibitor)	Colorectal Cancer	Potentiated antiproliferative activity.	[1][3]
Ddr1-IN-2	AZD8055 (mTOR inhibitor)	Colorectal Cancer	Synergistic effect observed.	[1][3]
Ddr1-IN-1	Cisplatin	Ovarian Cancer	Synergistic efficacy in mouse xenografts ($P < 0.001$ for tumor growth inhibition).	[6]
DDR1 Inhibition	Cisplatin/Paclitaxel	Lung Adenocarcinoma	Synergistic effect in inducing cell death.	[7]
KI-301690	Gemcitabine	Pancreatic Cancer	Synergistic suppression of cell growth (Combination Index < 1).	[8]
7rh	Dasatinib	Nasopharyngeal Carcinoma	Synergistic inhibitory effect on cell proliferation.	[4]
7rh	Palbociclib (CDK4/6 inhibitor)	ER-positive, HER2-negative Breast Cancer	Significantly enhanced palbociclib's antitumor efficacy in vivo.	[9]
Anti-DDR1 mAb	Anti-PD-1	Gastric Cancer	Synergized to suppress tumor growth and	[10]

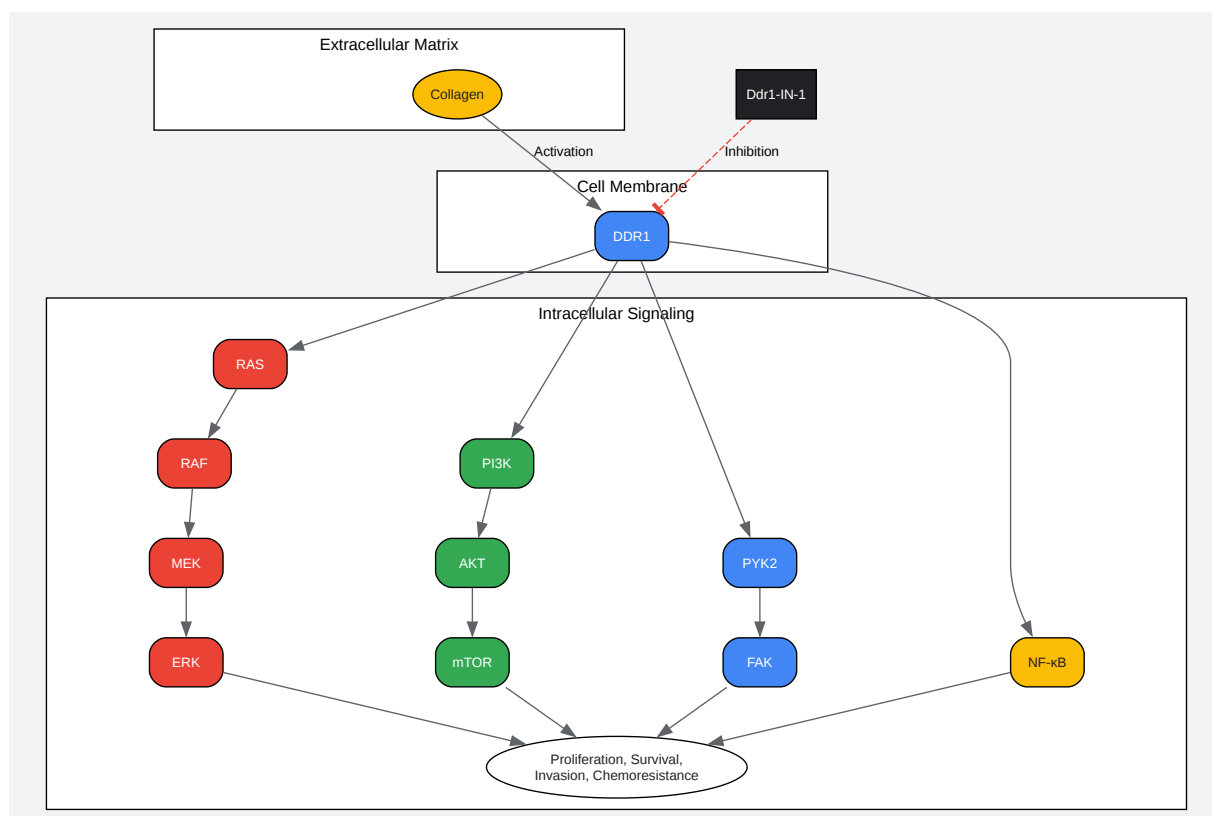
improve survival
in murine
models.

Underlying Mechanisms of Synergy

The synergistic effects of DDR1 inhibition with other anticancer drugs stem from the multifaceted role of DDR1 in cancer biology. DDR1 signaling has been shown to intersect with several critical pathways involved in cell survival, proliferation, and resistance to therapy.

DDR1 Signaling and Crosstalk

DDR1 activation by collagen can trigger multiple downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and NF- κ B pathways.[8][11] These pathways are central to cancer cell proliferation and survival. By inhibiting DDR1, **Ddr1-IN-1** can block these pro-survival signals, rendering cancer cells more susceptible to the cytotoxic effects of other drugs.



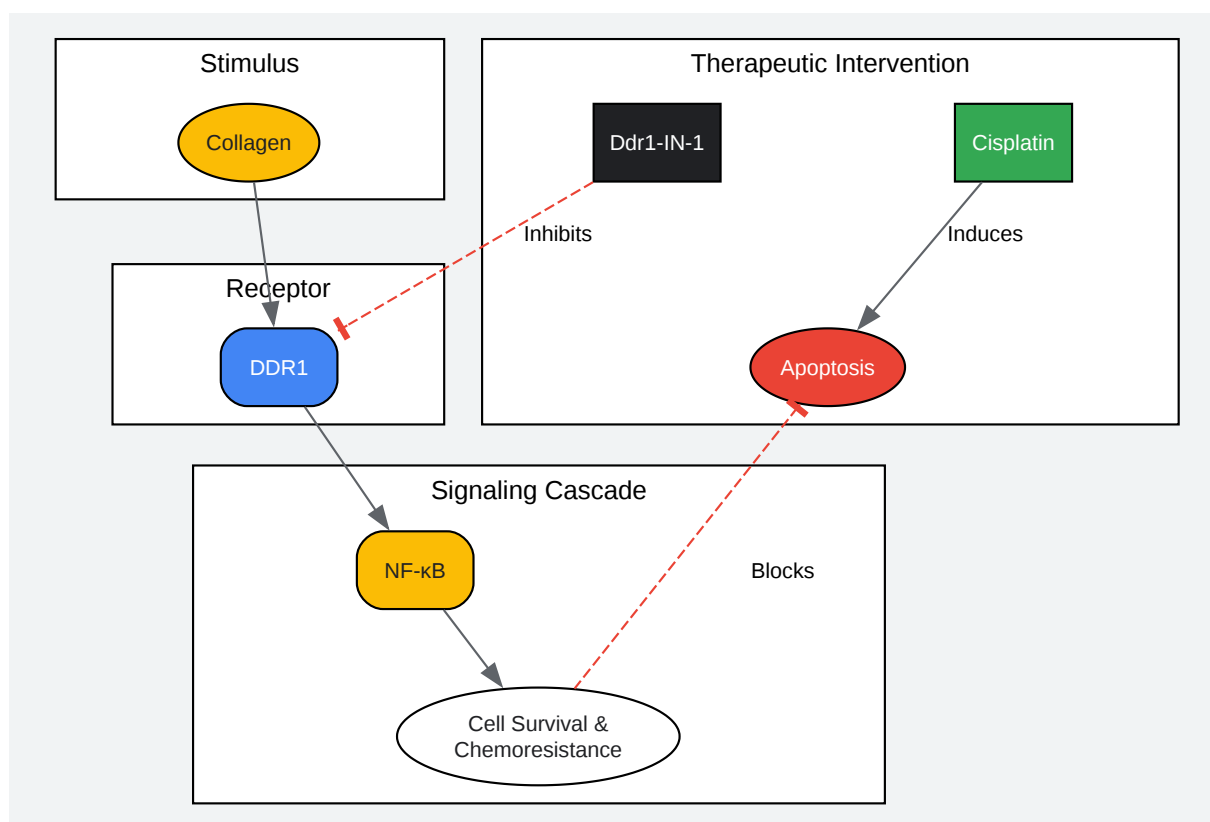
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Caption: DDR1 Signaling Pathways and Inhibition by **Ddr1-IN-1**.

Overcoming Chemoresistance

Elevated DDR1 expression has been linked to chemoresistance in various cancers, including ovarian and lung cancer.[8] The interaction of cancer cells with the collagen-rich extracellular matrix (ECM) via DDR1 can promote a pro-survival state that counteracts the effects of cytotoxic drugs. For instance, in pancreatic cancer, the combination of a DDR1 inhibitor with gemcitabine was shown to attenuate the expression of major ECM components, thereby reducing chemoresistance.[8] Similarly, in ovarian cancer, **Ddr1-IN-1** increased cell sensitivity to cisplatin.[12]

The proposed mechanism for overcoming cisplatin resistance in ovarian cancer involves the DDR1/NF- κ B axis.



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Caption: Overcoming Cisplatin Resistance via DDR1 Inhibition.

Experimental Protocols

To facilitate the replication and further exploration of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assays (CellTiter-Glo® and CCK-8)

These assays are fundamental for assessing the cytotoxic and synergistic effects of drug combinations.

- Cell Seeding: Plate cells in 96-well or 384-well plates at a density of 1,500-3,000 cells per well and allow them to adhere overnight.
- Drug Treatment: Treat cells with various concentrations of **Ddr1-IN-1**, the combination drug, or both for 48-72 hours.
- Assay Procedure:
 - CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to each well according to the manufacturer's instructions. Measure luminescence using a multi-label reader.
 - Cell Counting Kit-8 (CCK-8): Add the CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.^[2]
- Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells. Determine IC50 values and use software like CalcuSyn to analyze synergy and calculate the Combination Index (CI), where $CI < 1$ indicates synergy.^{[1][3]}

Western Blotting for DDR1 Autophosphorylation

This method is used to confirm the inhibitory effect of **Ddr1-IN-1** on its target.

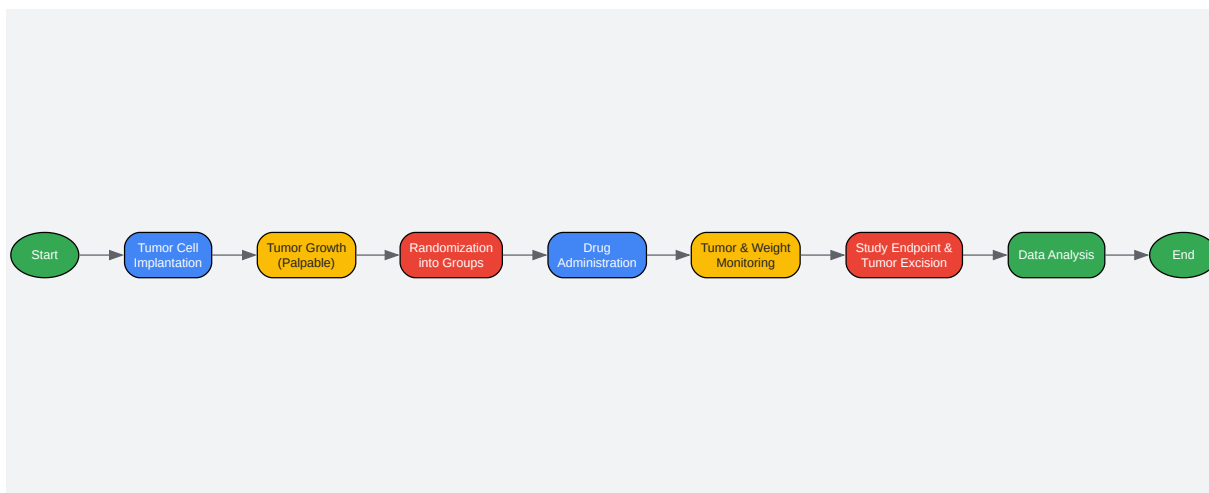
- Cell Culture and Treatment: Culture cells (e.g., U2OS) to 70-80% confluency. If studying collagen-induced phosphorylation, serum-starve the cells and then stimulate with collagen I in the presence or absence of **Ddr1-IN-1** for the desired time.

- Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with a primary antibody against phospho-DDR1 (e.g., pY513). Subsequently, incubate with an HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify band intensities using software like ImageJ to determine the extent of phosphorylation inhibition.[\[2\]](#)

In Vivo Xenograft Studies

Animal models are crucial for validating the in vivo efficacy of combination therapies.

- Animal Model: Use immunodeficient mice (e.g., nude or SCID).
- Tumor Implantation: Subcutaneously inject cancer cells (e.g., A2780/COL4A6 ovarian cancer cells) into the flank of each mouse.[\[6\]](#)
- Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, **Ddr1-IN-1** alone, combination drug alone, and combination of both). Administer the drugs according to the specified doses and schedule (e.g., **Ddr1-IN-1** at 6.25 and 12.5 mg/kg and cisplatin at 2 mg/kg).[\[6\]](#)
- Monitoring: Measure tumor volume and mouse body weight regularly.
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-DDR1, Ki-67).[\[6\]](#) Compare tumor growth between the different treatment groups to assess synergistic efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.



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Caption: Experimental Workflow for In Vivo Xenograft Studies.

Conclusion

The available preclinical data strongly suggest that inhibiting DDR1 with agents like **Ddr1-IN-1** can synergistically enhance the efficacy of a wide range of cancer therapies. These combinations have the potential to overcome chemoresistance and improve treatment outcomes in various malignancies. The provided data, mechanistic insights, and experimental protocols offer a solid foundation for researchers to further investigate and develop novel combination strategies targeting DDR1 for clinical application. Future research should focus on validating these synergies in more complex preclinical models and ultimately in well-designed clinical trials.

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